molecular formula C8H9F3N2O B13566917 (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Katalognummer: B13566917
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: ILDDLVFWDXJLLX-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can modulate various biological processes, making the compound effective in its applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinctive chemical properties, making it valuable in various applications. Its ability to enhance the pharmacokinetic properties of pharmaceuticals and its role as a building block in complex syntheses highlight its importance in scientific research and industry.

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

(2R)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2/t6-/m0/s1

InChI-Schlüssel

ILDDLVFWDXJLLX-LURJTMIESA-N

Isomerische SMILES

C1=CC(=C(N=C1)C(F)(F)F)[C@H](CO)N

Kanonische SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.